molecular formula C10H12O3 B8449259 2-Hydroxy-3'-ethoxyacetophenone

2-Hydroxy-3'-ethoxyacetophenone

Cat. No. B8449259
M. Wt: 180.20 g/mol
InChI Key: BFTFYPIUTRDXQW-UHFFFAOYSA-N
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Patent
US06291485B1

Procedure details

Boron trifluoride-diethyl ether complex (3 drops) and an ether solution of diazomethane were added to a solution of 2-hydroxy-3′-ethoxyacetophenone (1.6 g, 8.9 m mol) in ether (60 ml). The ether solution of diazomethane was added until thin-layer reveals that the spot of 2-hydroxy-3′-ethoxyacetophenone has disappeared. After insoluble matter was filtered off, the filtrate was concentrated under reduced pressure. The resulting residue was subjected to chromatography on silica gel (40 g) using ethyl acetate-hexane (1:4). Thus, the desired compound (1.13 g, 65%) was obtained as a colorless oily material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[N+](=[CH2:3])=[N-].[OH:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH2:15][CH3:16])[CH:9]=1)=[O:7]>CCOCC>[CH2:15]([O:14][C:10]1[CH:9]=[C:8]([C:6](=[O:7])[CH2:5][O:4][CH3:3])[CH:13]=[CH:12][CH:11]=1)[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(=O)C1=CC(=CC=C1)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
1.6 g
Type
reactant
Smiles
OCC(=O)C1=CC(=CC=C1)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After insoluble matter was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1)C(COC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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